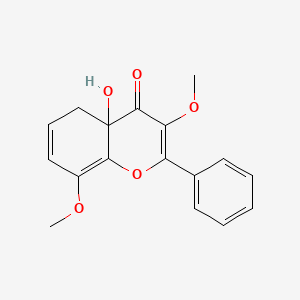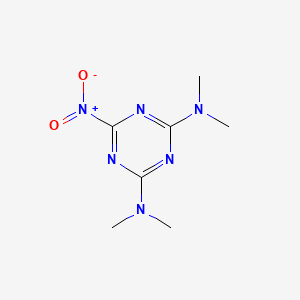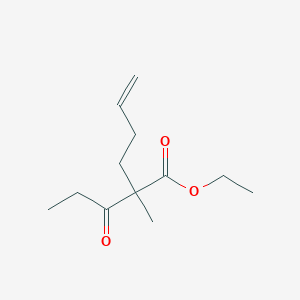
Ethyl 2-methyl-2-propanoylhex-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2-propanoylhex-5-enoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a propanoyl group attached to a hex-5-enoate backbone. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-2-propanoylhex-5-enoate can be synthesized through the esterification of 2-methyl-2-propanoylhex-5-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-2-propanoylhex-5-enoate undergoes several types of chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-methyl-2-propanoylhex-5-enoic acid and ethanol.
Reduction: 2-methyl-2-propanoylhex-5-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-2-propanoylhex-5-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-2-propanoylhex-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of its active components. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-methyl-2-propanoylhex-5-enoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of an ethyl group, a methyl group, and a propanoyl group attached to a hex-5-enoate backbone makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
114351-60-9 |
|---|---|
Molekularformel |
C12H20O3 |
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
ethyl 2-methyl-2-propanoylhex-5-enoate |
InChI |
InChI=1S/C12H20O3/c1-5-8-9-12(4,10(13)6-2)11(14)15-7-3/h5H,1,6-9H2,2-4H3 |
InChI-Schlüssel |
HONDMINACMSZCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)(CCC=C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
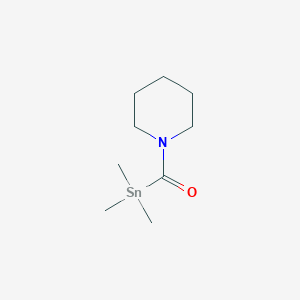
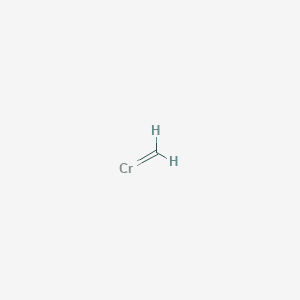
![Butyl 3-[2-[2-[2-[(3-butoxy-3-oxopropyl)amino]ethylamino]ethylamino]ethylamino]propanoate;phosphoric acid](/img/structure/B14299129.png)

![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
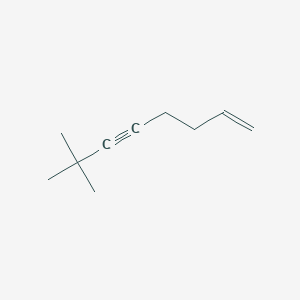
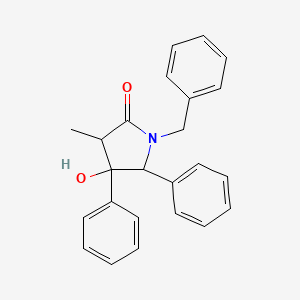
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)

